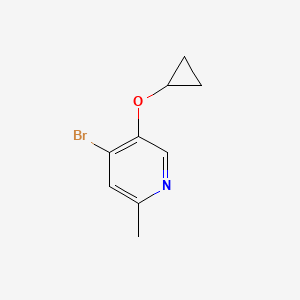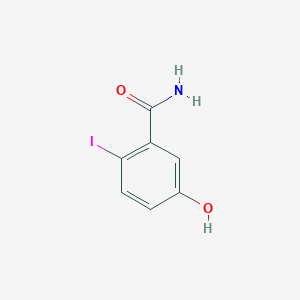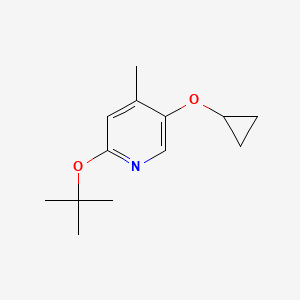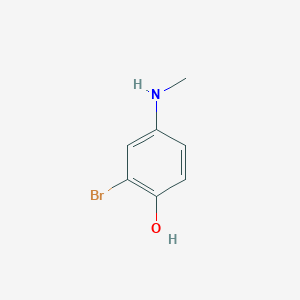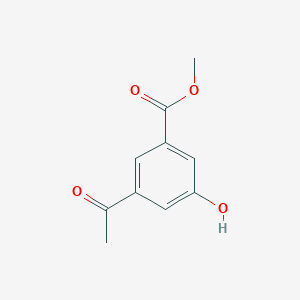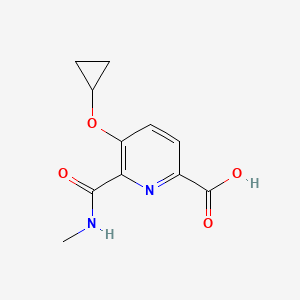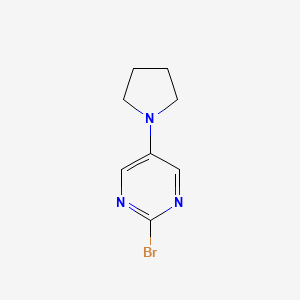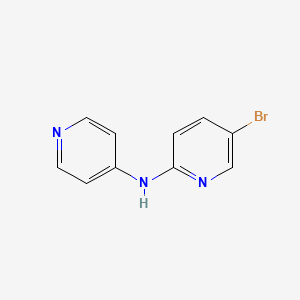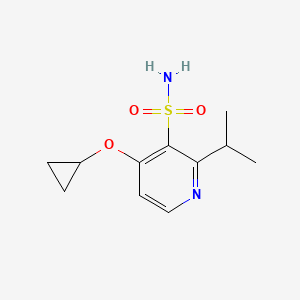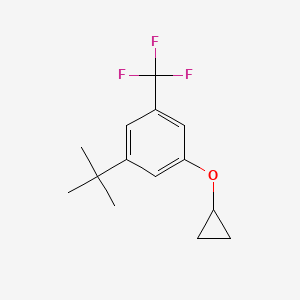![molecular formula C9H13NO2 B14842657 (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol This compound is known for its unique structure, which includes a furo[2,3-C]pyridine ring system
Méthodes De Préparation
The synthesis of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be achieved through several synthetic routes. One common method involves the use of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carbonitrile as a starting material . This compound undergoes a series of reactions, including cyclization and reduction, to form the desired product. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride, under controlled temperatures and pressures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in the regulation of various cellular processes . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be compared with other similar compounds, such as:
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amines: These compounds are used as Janus kinase inhibitors and have potent anti-inflammatory properties.
The uniqueness of this compound lies in its specific inhibitory effects on CSNK1α and CSNK1δ, which are not commonly targeted by other similar compounds.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
(6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-10-3-2-7-4-8(6-11)12-9(7)5-10/h4,11H,2-3,5-6H2,1H3 |
Clé InChI |
DDWOZEJBUNMFCL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)OC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




